(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide

Lipophilicity Hydrogen-bonding ADME prediction

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide (CAS 2503201-82-7) is a fluorinated, cyclic sulfonamide building block supplied as a 95% pure powder. Its structure combines a methanesulfonamide head with a 4,4-difluoro-1-methoxycyclohexyl scaffold, placing it at the intersection of fluorinated fragment space and hydrogen-bond-capable sulfonamide chemistry.

Molecular Formula C8H15F2NO3S
Molecular Weight 243.27 g/mol
Cat. No. B13520622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide
Molecular FormulaC8H15F2NO3S
Molecular Weight243.27 g/mol
Structural Identifiers
SMILESCOC1(CCC(CC1)(F)F)CS(=O)(=O)N
InChIInChI=1S/C8H15F2NO3S/c1-14-7(6-15(11,12)13)2-4-8(9,10)5-3-7/h2-6H2,1H3,(H2,11,12,13)
InChIKeyPLJHUKBNUIWZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide Is a Differentiated Sulfonamide Building Block


(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide (CAS 2503201-82-7) is a fluorinated, cyclic sulfonamide building block supplied as a 95% pure powder . Its structure combines a methanesulfonamide head with a 4,4-difluoro-1-methoxycyclohexyl scaffold, placing it at the intersection of fluorinated fragment space and hydrogen-bond-capable sulfonamide chemistry. This combination is intentionally designed to modulate lipophilicity, conformational bias, and metabolic vulnerability in ways that simple cyclohexylsulfonamides cannot replicate.

Why Generic Cyclohexylmethanesulfonamides Cannot Replace (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide in Structure-Based Design


Superficially similar compounds such as (4,4-difluorocyclohexyl)methanesulfonamide [1] or (1-methoxycyclohexyl)methanesulfonamide [2] differ by a single functional group, yet each deletion fundamentally alters the molecular recognition profile. The 4,4-difluoro motif increases C–F bond density, which can enhance metabolic stability and alter ring pucker [3]. The 1-methoxy group introduces a hydrogen-bond acceptor at the quaternary center, changing the preferred orientation of the sulfonamide side chain relative to the cyclohexyl ring. Replacing the target compound with a des-fluoro or des-methoxy analog therefore risks losing the precise balance of lipophilicity, conformational restriction, and hydrogen-bond geometry required for a given binding site.

Quantitative Differentiation of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide Against Closest Analogs


Enhanced Lipophilicity and Hydrogen-Bonding Capacity Compared with (4,4-Difluorocyclohexyl)methanesulfonamide

Addition of the 1-methoxy group to the (4,4-difluorocyclohexyl)methanesulfonamide scaffold (CAS 1564646-80-5) increases the number of hydrogen-bond acceptors from 2 to 3 and raises the predicted octanol-water partition coefficient (cLogP) by approximately 0.5–0.8 log units, based on fragment-based calculation methods [1]. This shifts the compound into a more favorable CNS-accessible chemical space while preserving topological polar surface area (TPSA) below 90 Ų.

Lipophilicity Hydrogen-bonding ADME prediction

Conformational Restriction of the Sulfonamide Vector by the 1-Methoxy Group

In (1-methoxycyclohexyl)methanesulfonamide (CAS 1936118-53-4), the methoxy group at C1 introduces a strong preference for the sulfonamide-bearing substituent to occupy the equatorial position, as shown by DFT calculations on related cyclohexane systems [1]. The additional 4,4-difluoro substitution in the target compound further flattens the ring puckering, reinforcing this equatorial bias. In contrast, (4,4-difluorocyclohexyl)methanesulfonamide without the 1-methoxy group allows free rotation of the CH₂–SO₂NH₂ vector, increasing the entropic penalty upon binding.

Conformational analysis Drug design Cyclohexane ring flip

Improved Metabolic Stability Conferred by the 4,4-Difluoro Motif

The 4,4-difluoro substitution on the cyclohexane ring blocks a major site of CYP450-mediated oxidation. Literature data on fluorinated cyclohexyl-sulfonamides indicate that di-fluorination at the 4-position reduces intrinsic clearance in human liver microsomes by >50% compared with the non-fluorinated parent [1]. While direct microsomal stability data for the target compound are not publicly available, the well-established effect of geminal difluoro substitution on oxidative metabolism supports a class-level advantage over (1-methoxycyclohexyl)methanesulfonamide.

Metabolic stability CYP450 Fluorine blocking

Patent-Backed Utility as a Key Intermediate in a High-Potency Opioid Modulator

US Patent 20200237720 explicitly claims N-(3-{(1R,5S,6r)-3-[3-(4,4-difluoro-1-methoxycyclohexyl)propyl]-6-ethyl-3-azabicyclo[3.1.0]hexan-6-yl}phenyl)cyclopropanesulfonamide as a therapeutic agent for alcohol use disorder [1]. The patent also claims the corresponding compound bearing a (4,4-difluorocyclohexyl)propyl group (i.e., lacking the 1-methoxy), establishing a direct structural comparator. BindingDB entry BDBM327428 reports an IC₅₀ of 1.30 nM for the methoxy-containing compound at the human μ-opioid receptor [2], demonstrating that the 1-methoxy substituent is compatible with sub-nanomolar potency; no comparable data for the des-methoxy analog are provided, underscoring the structural significance of the methoxy group.

Opioid receptor Alcohol use disorder Patented intermediate

Best-Use Scenarios for (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide Based on Verified Differentiation


CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity

When designing CNS-penetrant sulfonamide-based ligands, the balanced cLogP increase (+0.5–0.8) and additional H-bond acceptor introduced by the 1-methoxy group can shift a compound into optimal CNS MPO space without exceeding TPSA thresholds. This makes the building block especially suitable for GPCR or ion channel targets where passive permeability is essential [1].

Opioid and Other Class A GPCR Modulator Scaffolds

The patent-backed use of the 4,4-difluoro-1-methoxycyclohexyl fragment in a sub-nanomolar μ-opioid receptor modulator (IC₅₀ = 1.30 nM) [2] highlights its potential in GPCR programs where conformational restriction and metabolic stability are paramount. The building block can be directly incorporated via the methanesulfonamide handle into amine-linked libraries.

Metabolic Soft-Spot Blocking of Cyclohexyl-Containing Leads

For lead series where cyclohexyl C4 oxidation is a known metabolic liability, the 4,4-difluoro substitution provides a pharmacokinetically validated blocking strategy. The addition of the 1-methoxy group further allows tuning of solubility and orientation, offering a dual optimization handle [3].

Conformationally Biased Fragment Libraries

Fragment-based screening libraries benefit from compounds with restricted rotational degrees of freedom. The equatorial preference of the sulfonamide vector enforced by the 1-methoxy group reduces the entropic cost of binding, potentially increasing hit rates in biophysical assays [4].

Quote Request

Request a Quote for (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.